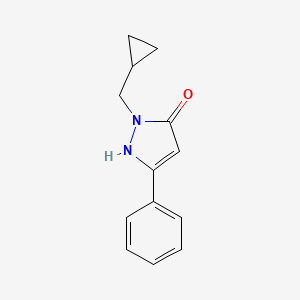

1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13-8-12(11-4-2-1-3-5-11)14-15(13)9-10-6-7-10/h1-5,8,10,14H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSLBUNJIJHCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-ol is part of a broader class of pyrazolone derivatives, which have garnered significant attention due to their diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anti-inflammatory, antimicrobial, and antitumor applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, including one-pot multicomponent reactions. The synthesis typically involves the reaction of cyclopropylmethyl and phenyl-substituted pyrazolone derivatives under specific catalytic conditions, often utilizing environmentally benign catalysts such as cellulose sulfuric acid .

Anti-inflammatory Activity

Pyrazolone derivatives, including this compound, have demonstrated significant anti-inflammatory properties. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. For instance, certain derivatives showed inhibition rates comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) with minimal side effects .

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial effects against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties . The compound's efficacy against gram-positive and gram-negative bacteria highlights its potential as a lead compound for developing new antibiotics.

Antitumor Activity

The antitumor potential of pyrazolone derivatives has been explored in various cancer models. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells through the modulation of cellular signaling pathways . The specific mechanisms involve the activation of caspases and the downregulation of anti-apoptotic proteins, suggesting a promising avenue for cancer therapeutics.

Case Studies

Several case studies have documented the biological activity of pyrazolone derivatives:

- Study on Anti-inflammatory Effects : A comparative study evaluated various pyrazolone derivatives for their anti-inflammatory activity using animal models. The results indicated that this compound significantly reduced paw edema in rats, outperforming traditional NSAIDs in terms of safety profile .

- Antimicrobial Efficacy : In a laboratory setting, the compound was tested against a panel of bacterial strains. The results confirmed its effectiveness against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .

- Antitumor Studies : In vitro assays demonstrated that treatment with this compound led to a decrease in cell viability in various cancer cell lines, including breast and colon cancer cells. Further investigations into its mechanism revealed that it triggered apoptotic pathways while inhibiting cell proliferation .

Data Summary

Scientific Research Applications

Chemical Properties and Structure

1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-ol is characterized by its unique pyrazole structure, which contributes to its biological activity. The compound's molecular formula is with a molecular weight of approximately 202.25 g/mol. The presence of the cyclopropylmethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Therapeutic Applications

The compound has been studied for its potential as a therapeutic agent in various contexts:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest . The specific compound has shown promise in preclinical studies targeting specific cancer types, although detailed case studies are still emerging.

Anti-inflammatory Effects

There is evidence suggesting that pyrazole derivatives possess anti-inflammatory properties. These compounds may inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases . The structural features of this compound may contribute to its efficacy in this area.

Neuropharmacological Potential

Some studies have explored the neuropharmacological effects of pyrazole derivatives, indicating potential applications in treating neurological disorders. The ability of these compounds to modulate neurotransmitter systems could lead to developments in therapies for conditions such as depression or anxiety .

Case Study 1: Anticancer Efficacy

In a study published in Nature Reviews Cancer, researchers evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range, indicative of potent activity against tumor growth .

Case Study 2: Inflammatory Response Modulation

Another study investigated the anti-inflammatory effects of pyrazole derivatives in a murine model of arthritis. The administration of this compound resulted in a significant reduction in inflammatory markers and joint swelling compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : Pyrazole compounds often act as inhibitors of key enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may modulate receptor activity (e.g., G-protein coupled receptors), influencing signaling pathways related to inflammation and cell survival.

Comparison with Similar Compounds

Core Structure: 3-Phenyl-1H-pyrazol-5-ol

- Structure : Lacks the cyclopropylmethyl group at position 1 (replaced by hydrogen).

- Key Differences: Reduced steric bulk compared to the target compound. Enhanced tautomerism due to the unsubstituted N1 position, favoring keto-enol equilibrium . Lower molecular weight (160.18 g/mol vs. 215.26 g/mol for the target compound*), impacting solubility and crystallinity .

1-(4-Chlorophenyl)-4-(2-Furoyl)-3-phenyl-1H-pyrazol-5-ol

- Structure : Features a 4-chlorophenyl group at N1 and a furoyl group at position 4.

- The furoyl group introduces polarity, improving solubility in polar solvents compared to the cyclopropylmethyl group .

5-Amino-1-{2-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile

- Structure: Contains a tetrazole-thioether and cyano group at positions 1 and 4, respectively.

- The cyano group enhances dipole interactions, influencing binding affinity in biological systems .

Tautomerism and Stability

The hydroxyl group at position 5 in the target compound facilitates keto-enol tautomerism, stabilized by intramolecular hydrogen bonds (Figure 1). In contrast, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol exhibits greater electron withdrawal, which may shift tautomeric equilibrium toward the keto form due to reduced enol stabilization .

Electronic and Steric Considerations

| Compound | N1 Substituent | C3 Substituent | C5 Group | Key Electronic/Steric Feature |

|---|---|---|---|---|

| Target Compound | Cyclopropylmethyl | Phenyl | -OH | Rigid, bulky cyclopropyl; moderate π-donor |

| 3-Phenyl-1H-pyrazol-5-ol | H | Phenyl | -OH | Minimal steric hindrance; tautomerism |

| 1-(4-Chlorophenyl)-... | 4-Chlorophenyl | Phenyl | -OH | Electron-withdrawing Cl; increased polarity |

| 5-Amino-...carbonitrile | Tetrazole-thioether | Phenyl | -NH2 | High polarity; metabolic stability |

- Cyclopropylmethyl vs.

- Phenyl vs. Heteroaryl (e.g., furoyl) : Aromatic phenyl groups at C3 provide π-stacking capabilities, whereas heteroaryl substituents (e.g., furoyl) introduce heteroatom-mediated interactions .

Pharmacological Implications

Berotralstat’s cyclopropylmethyl moiety contributes to target binding and metabolic stability , suggesting similar advantages for the target compound. However, the absence of a carboxamide group in the target compound may limit its bioactivity profile.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-ol typically involves:

- Construction of the pyrazole ring with appropriate substitution.

- Introduction of the cyclopropylmethyl group at the N-1 position.

- Installation of the phenyl group at the C-3 position.

- Hydroxylation at the C-5 position.

These steps are often achieved through condensation reactions, alkylation, and functional group transformations under controlled conditions.

Detailed Preparation Methods

Pyrazole Core Formation and Substitution

Pyrazole Ring Construction: The pyrazole core is commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, phenylhydrazine can be reacted with cyclopropylmethyl-substituted β-diketones to form the desired pyrazole ring with phenyl substitution at C-3 and cyclopropylmethyl at N-1.

Alkylation at N-1: Alkylation of the pyrazole nitrogen with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions (such as potassium carbonate or sodium hydride) in polar aprotic solvents (e.g., DMF, DMSO) is a common approach to introduce the cyclopropylmethyl group.

Phenyl Group Introduction: The phenyl substituent at C-3 can be introduced either via the starting diketone or through Suzuki coupling reactions using appropriate boronic acids and halogenated pyrazole intermediates.

Hydroxylation at C-5 Position

The 5-hydroxy group on the pyrazole ring can be installed by controlled oxidation or by using hydroxy-substituted precursors during ring formation.

Alternatively, selective hydrolysis or demethylation of methoxy-substituted intermediates can yield the 5-ol functionality.

Representative Preparation Procedure (Based on Patent WO2015063709A1)

Although this patent primarily describes related pyrazole derivatives, the purification and reaction conditions provide insight into the preparation of similar compounds:

| Step | Conditions/Details |

|---|---|

| Organic layer separation | Washed with deionized water at 52–55°C |

| Concentration | Heated at 100–110°C under atmospheric pressure to reduce volume |

| Acid addition | Glacial acetic acid added slowly at 50–55°C |

| Stirring | Reaction mixture stirred at 50–55°C for 60 min, then cooled to 20–25°C and stirred for another 60 min |

| Cooling and filtration | Further cooled to 0–5°C, stirred for 60 min, then filtered |

| Washing and drying | Solid washed with toluene at 0–5°C and dried at 40–45°C for 15–20 hours |

This method emphasizes careful temperature control and stepwise addition of reagents to ensure purity and yield of pyrazole derivatives, which can be adapted for the target compound.

Synthetic Routes Involving Suzuki Coupling

Recent research on pyrazole derivatives related to muscarinic receptor modulators demonstrates the use of Suzuki coupling to functionalize pyrazole rings:

Two-step Suzuki Coupling: Installation of the pyrazole moiety and subsequent attachment of phenyl or other aromatic substituents via boronic acid pinacol esters.

Alkylation of Pyrazole: Alkylation performed either before or after Suzuki coupling, often favoring alkylation of pyrazole boronic esters for easier purification.

Reaction Conditions: Water-free conditions are preferred to avoid side reactions, with yields ranging from 32% to 68% for alkylation steps.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki coupling (bottom) | Pyrazole boronic acid esters, Pd catalyst | 40–70 | Water-free, avoids side reactions |

| Alkylation of pyrazole | Cyclopropylmethyl halide, base, aprotic solvent | 32–68 | Usually on boronic ester intermediates |

| Suzuki coupling (top) | Aromatic halide, Pd catalyst | Moderate | Final installation of phenyl group |

This approach is adaptable for the target compound by selecting cyclopropylmethyl as the alkylating agent and phenylboronic acid or derivatives for the phenyl group.

Purification and Isolation

Crystallization from solvents such as toluene or ethyl acetate at controlled temperatures (0–5°C) is common.

Drying under mild heat (40–45°C) for extended periods (15–20 hours) ensures removal of residual solvents.

Washing with aqueous sodium bicarbonate or sodium chloride solutions helps remove inorganic impurities.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Pyrazole ring formation | Phenylhydrazine + diketone precursor, acid/base | Formation of pyrazole core with phenyl group |

| N-1 Alkylation | Cyclopropylmethyl bromide/chloride, base, DMF | Introduction of cyclopropylmethyl group |

| Suzuki Coupling | Pd catalyst, boronic acid esters, inert atmosphere | Installation of aromatic substituents |

| Hydroxylation | Controlled oxidation or use of hydroxy precursors | Introduction of 5-hydroxy group on pyrazole |

| Purification | Washing, crystallization, drying | Isolation of pure compound |

Research Findings and Considerations

The choice of solvent and temperature is critical to optimize yield and selectivity.

Alkylation on boronic ester intermediates simplifies purification and improves yields.

Suzuki coupling under anhydrous conditions prevents side reactions such as nucleophilic aromatic substitution.

Purification steps involving aqueous washes and crystallization are essential for removing inorganic salts and by-products.

The methodologies reported for related pyrazole derivatives can be adapted for the synthesis of this compound with modifications to reagents and conditions to accommodate the cyclopropylmethyl substituent.

Q & A

Q. What are the optimal synthetic routes for 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-ol?

The compound can be synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl precursors. For example, cyclopropylmethyl groups are introduced through alkylation steps using reagents like cyclopropylmethyl halides under basic conditions. Ethanol or acetic acid solvents with reflux (110–120°C) are typical for cyclocondensation . Optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., NaCNBH₃ for reductive amination) to improve yields .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions and purity (e.g., ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆) .

- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between pyrazole and aromatic rings) using SHELX software for refinement .

- Mass spectrometry : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder or hydrogen bonding) be addressed during structure determination?

For disordered moieties (common in flexible cyclopropylmethyl groups), use restraints in SHELXL refinement and analyze difference Fourier maps. Hydrogen bonding networks (e.g., O–H···N interactions stabilizing the pyrazole core) are resolved via high-resolution data (≤0.8 Å) and freely refining hydroxyl H-atoms . For twinned crystals, employ twin-law matrices in SHELXL .

Q. What strategies enhance the biological activity of pyrazole derivatives like this compound?

- Substituent modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring to improve receptor binding .

- Bioisosteric replacement : Replace the hydroxyl group with a methyloxadiazole to enhance metabolic stability .

- In vitro screening : Test against target enzymes (e.g., COX-2) using fluorometric assays and compare IC₅₀ values with structurally similar compounds .

Q. How can contradictory bioactivity data between similar pyrazole derivatives be resolved?

Perform structure-activity relationship (SAR) studies by synthesizing analogues with systematic substitutions (e.g., varying aryl or alkyl groups). Use molecular docking to correlate electronic properties (HOMO/LUMO) with activity trends . Validate hypotheses through dose-response assays and statistical analysis (e.g., ANOVA for IC₅₀ comparisons) .

Q. What computational methods predict the physicochemical properties of this compound?

- Density Functional Theory (DFT) : Calculate dipole moments, electrostatic potentials, and frontier molecular orbitals to assess reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects and membrane permeability using force fields like AMBER or CHARMM .

- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate bioavailability and toxicity .

Q. How is regioselectivity controlled during the synthesis of substituted pyrazoles?

Regioselectivity depends on:

- Steric effects : Bulky groups (e.g., cyclopropylmethyl) favor substitution at less hindered positions.

- Electronic effects : Electron-deficient hydrazines preferentially form bonds with carbonyl carbons in 1,3-diketones.

- Directing groups : Use Lewis acids (e.g., ZnCl₂) to orient reactants during cyclocondensation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.